Product packaging for Fmoc-D-aspartic acid β-allyl ester(Cat. No.:)

Fmoc-D-aspartic acid β-allyl ester

Cat. No.: B1580467
M. Wt: 395.5
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Aspartic Acid Derivatives in Peptide and Protein Chemistry Research

Aspartic acid, a polar and acidic amino acid, is a fundamental component of proteins, contributing to their structure and function. ontosight.aiwikipedia.org Its side chain, containing a carboxylic acid group, is often negatively charged under physiological conditions, allowing it to participate in crucial biochemical interactions. ontosight.aiwikipedia.org Aspartic acid residues are frequently found on the surface of proteins, where they can interact with the aqueous environment and other molecules. They play a vital role in:

Protein Folding and Stability: Aspartic acid can form hydrogen bonds and salt bridges, which are critical for stabilizing the three-dimensional structure of proteins. creative-peptides.com It is a key component of "asx turns" and "asx motifs," structural elements that help guide the folding of the polypeptide chain. creative-peptides.comnih.gov

Enzyme Catalysis: The acidic nature of its side chain makes aspartic acid a common residue in the active sites of enzymes, where it can act as a proton donor or acceptor during catalytic reactions. ontosight.ai A classic example is its role in the catalytic triad (B1167595) of serine proteases.

Protein-Ligand Interactions: The negatively charged side chain of aspartate can interact with positively charged ions, such as metal cations, and other molecules, facilitating binding and recognition events.

Metabolic Pathways: Aspartic acid is a metabolite in the urea (B33335) cycle, participates in gluconeogenesis, and is a precursor for the synthesis of other amino acids and nucleotides. wikipedia.orgcreative-peptides.combyjus.com

The D-isomer of aspartic acid, while less common in protein synthesis, is found in some peptides and acts as a neurotransmitter or neuromodulator. wikipedia.orgcreative-peptides.com The unique properties of aspartic acid make its derivatives, including Fmoc-D-aspartic acid β-allyl ester, indispensable tools for creating synthetic peptides with specific structures and functions for research purposes. chemimpex.com

Historical Evolution of Carboxyl Protecting Group Strategies in Solid-Phase Peptide Synthesis

The synthesis of peptides is a complex process that requires the precise and sequential addition of amino acids. To prevent unwanted side reactions, the reactive functional groups of the amino acids, including the α-amino group and the side-chain carboxyl group of aspartic acid, must be temporarily blocked or "protected." nih.govlibretexts.org The development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield revolutionized the field, enabling the rapid assembly of peptides on a solid support. nih.gov

The evolution of protecting group strategies has been central to the success of SPPS. Early methods often relied on a "relative acidolysis" approach, such as the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. nih.goviris-biotech.de In this scheme, the temporary Nα-Boc group is removed with a moderate acid, while the more permanent benzyl-based side-chain protecting groups are cleaved with a strong acid at the end of the synthesis. nih.govpeptide.com However, this strategy is not truly "orthogonal," meaning the selective removal of one type of protecting group without affecting the other can be challenging. iris-biotech.depeptide.com

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group in the 1970s marked a significant advancement. nih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). iris-biotech.de This led to the development of the Fmoc/tBu (Fmoc/tert-butyl) orthogonal protection scheme, which has become the method of choice for modern SPPS. iris-biotech.depeptide.com In this strategy, the Nα-Fmoc group is removed at each step of peptide chain elongation, while the acid-labile tert-butyl-based side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The concept of orthogonality is crucial, as it allows for the selective deprotection of specific side chains while the peptide is still attached to the resin. iris-biotech.depeptide.com This capability is essential for creating complex peptide structures, such as cyclic peptides, branched peptides, and peptides with post-translational modifications. google.comnih.gov The development of protecting groups that can be removed under conditions orthogonal to both the Fmoc and tBu groups, such as the allyl group, has further expanded the toolbox of peptide chemists. google.commerckmillipore.com

Rationale for the Development and Strategic Application of this compound

The strategic value of this compound lies in its unique combination of protecting groups, which allows for highly specific chemical manipulations during peptide synthesis. chemimpex.com The Fmoc group serves as the temporary Nα-protection, removable with a base, while the allyl ester protects the β-carboxyl group of the D-aspartic acid side chain. chemimpex.compeptide.com

The key feature of the allyl protecting group is its stability to both the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage of tBu-based protecting groups. google.commerckmillipore.com The allyl group is selectively removed under mild, neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. google.comgoogle.comnih.gov This orthogonality provides a third dimension of chemical selectivity in peptide synthesis.

The strategic applications of this compound are numerous and significant:

On-Resin Side-Chain Modification: The selective removal of the allyl group while the peptide is still attached to the solid support allows for specific modifications to the aspartic acid side chain. This is invaluable for introducing labels, reporter groups, or other functionalities at a defined position within the peptide sequence. merckmillipore.com

Synthesis of Cyclic Peptides: This compound is a key building block for the synthesis of "side-chain-to-side-chain" cyclic peptides. nih.gov By deprotecting the allyl ester on the resin, the now-free carboxyl group can be coupled with a deprotected amino group on another side chain within the peptide sequence to form a lactam bridge, creating a cyclic structure. nih.govresearchgate.net

Preparation of Complex Peptide Architectures: The orthogonal nature of the allyl group facilitates the synthesis of branched peptides and other complex peptide constructs where selective deprotection and coupling are required. google.com

Minimizing Side Reactions: While the use of an allyl ester for aspartic acid can present challenges, such as an increased risk of aspartimide formation, strategic use and optimized conditions can mitigate these issues. merckmillipore.comnih.gov Aspartimide formation is a common side reaction in Fmoc-based SPPS that can lead to byproducts. nih.govnih.govpeptide.com

In essence, this compound is a sophisticated chemical tool that provides chemists with the precision and control needed to construct intricate and functionally diverse peptides for a wide range of scientific applications. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta-allyl ester iris-biotech.de
Synonyms Fmoc-D-Asp(OAll)-OH, this compound peptide.comiris-biotech.denih.gov
CAS Number 177609-12-0 peptide.comiris-biotech.denih.gov
Molecular Formula C22H21NO6 peptide.comiris-biotech.denih.gov
Molecular Weight 395.4 g/mol peptide.com
Purity min. 99% iris-biotech.de
Enantiomeric Purity min. 99.9% iris-biotech.de
Storage Temperature 2-8°C iris-biotech.de

Properties

Molecular Weight

395.5

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Fmoc D Aspartic Acid β Allyl Ester

General Synthetic Routes for D-Amino Acid Building Blocks

D-amino acids, once considered "unnatural" enantiomers, are crucial components in the development of pharmaceuticals and fine chemicals. nih.govnih.gov Their synthesis has been a significant focus of research, leading to a variety of established methods. nih.gov Both chemical and biocatalytic routes are employed for their production. rsc.orgnih.gov

Enzymatic and Biocatalytic Methods: Enzymatic approaches are highly valued for their high enantioselectivity and are often seen as a favorable alternative to chemical methods. nih.gov These methods include:

The "hydantoinase process" : An industrial multi-enzymatic system that converts D-hydantoin to D-amino acids. mdpi.com

Transaminases : These enzymes catalyze the asymmetric synthesis of chiral amino acids from prochiral ketones. mdpi.com For instance, D-amino acid aminotransferases can generate D-amino acids from their corresponding α-keto acids. nih.govmdpi.com

Dehydrogenases : Engineered D-amino acid dehydrogenases can produce a wide range of D-amino acids through the reductive amination of the corresponding 2-keto acid with ammonia, offering high enantiomeric purity. nih.gov

Stereoinversion Cascades : One-pot biocatalytic systems can convert readily available L-amino acids into their D-counterparts with high selectivity and quantitative yields. rsc.org

Chemical Synthesis Methods: While biocatalysis has seen significant progress, chemical methods remain relevant. rsc.org These strategies often involve:

Asymmetric Synthesis : This involves using chiral auxiliaries or catalysts to introduce the desired stereochemistry. A well-known example is the asymmetric synthesis of α-amino acids using chiral Ni(II) complexes of Schiff bases. nih.gov

Chiral Resolution : This involves separating a racemic mixture of D,L-amino acids. However, this method can be limited by high costs and lower yields due to potential racemization. rsc.orgnih.gov

Strecker Synthesis : This classic method and its asymmetric variations are used to produce amino acids, though biocatalytic approaches are sometimes preferred for their higher enantioselectivity. nih.gov

Specific Preparation Methods for Fmoc-D-Aspartic Acid β-Allyl Ester

The synthesis of this compound is a multi-step process that requires careful protection and selective esterification of the D-aspartic acid precursor. This compound is a valuable building block in solid-phase peptide synthesis. chemimpex.comchemimpex.com The allyl ester provides orthogonal protection to the commonly used tert-butyl and benzyl (B1604629) esters, allowing for selective deprotection under specific conditions.

A general synthetic strategy involves two key transformations:

N-terminal Protection : The amino group of D-aspartic acid is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting D-aspartic acid with an Fmoc-reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) under basic conditions.

Side-Chain Esterification : The β-carboxylic acid of the aspartic acid side chain is selectively esterified to form the allyl ester. This can be accomplished by reacting the N-protected D-aspartic acid with allyl alcohol in the presence of a coupling agent.

One specific method involves the use of copper(II) salts to selectively protect the α-amino and α-carboxyl groups, leaving the β-carboxyl group available for esterification. google.com The copper is later removed, and the amino group is then protected with the Fmoc group. google.com

Stereochemical Control and Enantiomeric Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center is critical during the synthesis of amino acid derivatives. nih.gov For Fmoc-protected amino acids, high enantiomeric purity is a key quality attribute, often specified to be ≥ 99.8%. merckmillipore.comcem.comsigmaaldrich.com

Factors Influencing Stereochemical Purity:

Racemization : The risk of racemization, or the conversion of the D-enantiomer to a mixture of D and L forms, is a significant concern. This can be influenced by the choice of solvents and reagents. nih.gov Polar solvents, for example, can sometimes favor this side reaction. nih.gov

Coupling Reagents : The reagents used for amide bond formation in peptide synthesis can impact epimerization. While reagents like HBTU and TBTU offer low racemization, some, particularly those with a benzotriazole (B28993) motif, can pose challenges for scale-up. acs.orgbiosynth.com

Reaction Conditions : The pH and temperature of the reaction must be carefully controlled to minimize side reactions that could affect stereochemistry.

Analytical Control: The enantiomeric purity of the final product is rigorously controlled using analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.govrsc.org These methods are developed to achieve high selectivity and resolution between the D and L enantiomers, ensuring the final product meets stringent quality standards. rsc.org

Considerations for Scaling Up Synthesis in Academic and Industrial Research

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale introduces a new set of challenges and considerations. grace.combachem.com

Key Scale-Up Challenges:

Process Optimization and Cost : The efficiency and cost-effectiveness of the synthesis become paramount. This includes optimizing reaction yields, reducing the number of synthetic steps, and minimizing the use of expensive or hazardous reagents. bachem.com The cost of raw materials, such as the Fmoc protecting group and specialized reagents, can be significant at a large scale. google.com

Purification : Methods that are practical in the lab, such as standard chromatography, may not be economically viable for large quantities due to high solvent consumption. acs.orgbachem.com Alternative purification techniques like crystallization or specialized chromatography (e.g., multicolumn continuous chromatography) are often necessary to reduce solvent use and improve efficiency. bachem.com

Regulatory and Quality Control : For pharmaceutical applications, the manufacturing process must adhere to strict regulatory guidelines (Good Manufacturing Practice, GMP). This requires robust process controls, thorough documentation, and rigorous analytical testing to ensure the consistent quality and purity of the final product. sigmaaldrich.combachem.com

The table below summarizes some of the key differences in focus between lab-scale and industrial-scale synthesis.

Consideration Lab-Scale Synthesis Industrial/Commercial Scale-Up
Primary Goal Proof of concept, synthesis of small quantities for research.Cost-effective, robust, and safe production of large quantities. bachem.com
Purification Method Primarily flash chromatography.Crystallization, preparative HPLC, continuous chromatography. bachem.com
Solvent Usage High solvent-to-product ratio is common.Focus on minimizing solvent consumption and recycling. acs.orgbachem.com
Reagent Cost Less critical for small quantities.A major driver of process economics. google.com
Safety Managed on a small scale.Requires extensive process safety management and engineering controls. acs.org
Documentation Lab notebook entries.Comprehensive batch records and adherence to GMP standards. bachem.com

Orthogonal Protecting Group Strategies in Peptide and Organic Synthesis

Fundamentals of Orthogonal Protection in Fmoc/tBu Chemistry

Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are made, offering significant advantages in efficiency and automation. oup.com The Fmoc/tBu strategy is a widely adopted orthogonal system in SPPS. biosynth.compeptide.com In this approach, the α-amino group of the amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of trifunctional amino acids are protected by acid-labile groups, predominantly based on tert-butyl (tBu) or trityl (Trt). peptide.comontosight.ai

The orthogonality lies in the distinct chemical conditions required for the removal of these protecting groups. The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a suitable solvent, which does not affect the acid-sensitive side-chain protecting groups. ontosight.aiseplite.com Conversely, the tBu-based side-chain protecting groups are removed at the end of the synthesis using strong acids like trifluoroacetic acid (TFA), conditions under which the Fmoc group, if present, would also be cleaved, but it is typically removed in the final deprotection step of the N-terminus. ontosight.aiseplite.com This differential lability allows for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain functionalities. nih.govbiosynth.com

The successful synthesis of complex peptides often necessitates the incorporation of amino acids with side chains that require modifications, such as cyclization or the attachment of labels. peptide.com This is where a third level of orthogonality becomes crucial, employing protecting groups that are stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu cleavage.

Distinct Role of the β-Allyl Ester as an Orthogonal Protecting Group for Aspartic Acid

Fmoc-D-aspartic acid β-allyl ester is a key building block that introduces a third dimension of orthogonality into Fmoc/tBu-based SPPS. chemimpex.comresearchgate.net The β-allyl ester serves as a protecting group for the side-chain carboxyl function of aspartic acid. researchgate.net Its distinct advantage lies in its unique deprotection mechanism, which is orthogonal to both the base-labile Fmoc group and the acid-labile tBu group. google.com

The allyl group is stable under the standard conditions used for both Fmoc removal (piperidine) and tBu cleavage (TFA). sigmaaldrich.com The deprotection of the allyl ester is achieved under very mild conditions through palladium(0)-catalyzed allyl transfer. sigmaaldrich.comnih.gov This process typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane (B129415) or morpholine (B109124). biotage.comnih.gov

This unique cleavage chemistry allows for the selective deprotection of the aspartic acid side chain while the peptide remains attached to the solid support and the N-terminal Fmoc and other tBu-protected side chains remain intact. This capability is invaluable for a variety of applications, including:

On-resin cyclization: The selective deprotection of the β-carboxyl group of aspartic acid allows for the formation of a lactam bridge with a side-chain amino group of another residue, such as lysine (B10760008), to create cyclic peptides directly on the resin.

Side-chain modification: The unmasked carboxyl group can be selectively modified by coupling to other molecules, such as fluorescent labels, fatty acids, or other peptides, to create branched or modified peptides. researchgate.net

Synthesis of complex peptides: It enables the synthesis of peptides with intricate structures that would be challenging to produce using only the standard two-dimensional Fmoc/tBu strategy. chemimpex.com

Comparative Analysis of Carboxyl Protecting Groups for Aspartic Acid in Fmoc-Based Synthesis

The choice of a side-chain protecting group for aspartic acid is critical, as this residue is particularly prone to side reactions, most notably the formation of aspartimide. researchgate.net Aspartimide formation can occur under both basic and acidic conditions and leads to the formation of difficult-to-remove impurities. researchgate.net

A direct comparison highlights the distinct advantages of the allyl ester in scenarios requiring selective side-chain manipulation.

FeatureAllyl Estertert-Butyl (tBu) Ester
Deprotection Condition Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStrong acid (e.g., Trifluoroacetic acid - TFA)
Orthogonality to Fmoc YesYes
Orthogonality to tBu YesNo
Selective Deprotection PossibleNot possible in the presence of other tBu groups
Side Reactions Potential for catalyst-related issues, though often minimal with proper scavenging.Prone to aspartimide formation, especially under basic conditions used for Fmoc removal. peptide.com Can also lead to t-butylation of other residues during cleavage.

The 2-phenylisopropyl (2-PhiPr) ester is another protecting group that offers a degree of orthogonality.

FeatureAllyl Ester2-Phenylisopropyl (2-PhiPr) Ester
Deprotection Condition Pd(0) catalyst and a scavengerVery mild acid (e.g., 1% TFA in Dichloromethane (B109758) - DCM)
Orthogonality to Fmoc YesYes
Orthogonality to tBu YesQuasi-orthogonal
Selectivity HighGood, but potential for partial cleavage of very acid-sensitive tBu groups.

The 2-PhiPr ester is cleaved under very mild acidic conditions that are significantly weaker than those required to remove tBu groups. sigmaaldrich.com This makes it "quasi-orthogonal" to the tBu group. While this allows for selective deprotection, there is a potential for premature, partial cleavage of other highly acid-labile protecting groups. The allyl ester, with its palladium-based deprotection, offers a more distinct and often cleaner orthogonal cleavage, completely avoiding acidic conditions for its removal. google.comsigmaaldrich.com

Applications in Solid Phase Peptide Synthesis Spps

Integration of Fmoc-D-Aspartic Acid β-Allyl Ester into SPPS Protocols

The incorporation of this compound into SPPS protocols follows the standard procedure for other Fmoc-protected amino acids. chemimpex.comspringernature.com The synthesis begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide chain, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). uci.edunih.gov Subsequently, the free amine is coupled with the carboxylic acid of the incoming this compound. This coupling is facilitated by activating agents to form an active ester, which then readily reacts with the N-terminal amine of the peptide chain. uci.edu

The allyl protecting group is stable to the basic conditions required for Fmoc removal, allowing for the sequential addition of further amino acid residues to the growing peptide chain. merckmillipore.com This stability ensures that the side chain of the D-aspartic acid residue remains protected throughout the synthesis, preventing unwanted reactions. merckmillipore.com

Facilitating Selective Side-Chain Derivatization and Functionalization on Solid Support

A key advantage of using this compound is the ability to selectively deprotect the β-carboxyl group while the peptide is still attached to the solid support. merckmillipore.com The allyl group can be cleaved under mild conditions using a palladium(0) catalyst, a process that does not affect other protecting groups commonly used in Fmoc SPPS, such as the acid-labile tert-butyl group. merckmillipore.comnih.govresearchgate.net

This selective deprotection opens up a plethora of possibilities for on-resin side-chain modification. merckmillipore.com For instance, it allows for the synthesis of cyclic peptides through side-chain to side-chain or side-chain to backbone cyclization. It also enables the introduction of various functional groups, such as fluorophores, biotin (B1667282) tags, or other reporter molecules, at a specific position within the peptide sequence. This capability is invaluable for creating peptides with tailored properties for specific applications in research and drug development. chemimpex.com

Mitigation of Aspartimide Formation and Other Side Reactions During SPPS

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic succinimide (B58015) derivative. sigmaaldrich.comiris-biotech.de This side reaction can lead to the formation of multiple byproducts, including α- and β-peptides, as well as their racemized forms, which are often difficult to separate from the desired product. sigmaaldrich.comiris-biotech.deresearchgate.net While the allyl ester of Fmoc-D-aspartic acid does not inherently prevent aspartimide formation due to its unhindered nature, its use in conjunction with optimized protocols can help manage this issue. merckmillipore.com

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. iris-biotech.deresearchgate.net It occurs when the nitrogen atom of the peptide bond following the aspartic acid residue attacks the carbonyl carbon of the side-chain ester, leading to the formation of a five-membered succinimide ring and the elimination of the side-chain protecting group's alcohol. iris-biotech.denih.gov This reaction is particularly prevalent during the repeated exposure to the basic conditions of Fmoc deprotection using piperidine. sigmaaldrich.comiris-biotech.de The resulting aspartimide is prone to nucleophilic attack by bases or water, which can open the ring to form a mixture of α- and β-aspartyl peptides. iris-biotech.de Furthermore, the α-carbon of the aspartimide is susceptible to epimerization. sigmaaldrich.com

The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the aspartic acid residue. iris-biotech.denih.govnih.gov The identity of the amino acid immediately C-terminal to the aspartic acid has the most significant impact. Sequences with a small, unhindered amino acid like glycine (B1666218) (Asp-Gly) are particularly susceptible to this side reaction. sigmaaldrich.comnih.gov Other residues that can promote aspartimide formation include asparagine, aspartic acid itself, and arginine. iris-biotech.deiris-biotech.de The increased flexibility and reduced steric hindrance of the peptide backbone in these sequences facilitate the necessary conformation for the intramolecular attack.

Conversely, bulky amino acid residues adjacent to the aspartic acid can sterically hinder the formation of the cyclic intermediate, thus reducing the extent of this side reaction. biotage.com

Several strategies have been developed to minimize aspartimide formation during SPPS. These include the use of sterically hindered side-chain protecting groups for aspartic acid and the modification of Fmoc deprotection conditions. sigmaaldrich.combiotage.comnih.gov Adding an acidic additive to the piperidine deprotection solution can also help to reduce the basicity and thereby suppress the side reaction. iris-biotech.debiotage.com

A highly effective approach to mitigate aspartimide formation is the use of alternative, less basic reagents for Fmoc deprotection. researchgate.netacs.org

Morpholine (B109124) : With a pKa of 8.4, morpholine is a weaker base than piperidine (pKa 11.2). iris-biotech.de Using a 50-60% solution of morpholine in DMF has been shown to efficiently remove the Fmoc group while significantly reducing or almost completely avoiding aspartimide formation. nih.govresearchgate.netresearchgate.net However, in some cases, the lower basicity of morpholine may not be sufficient for complete Fmoc removal, especially in sterically hindered contexts. iris-biotech.de

Dipropylamine (DPA) : Dipropylamine (pKa 10.9) has emerged as another viable alternative to piperidine. acs.orgunibe.ch It has been demonstrated to strongly reduce aspartimide formation, even at elevated temperatures used in high-temperature SPPS. acs.orgunibe.chnih.govacs.org DPA offers several advantages over piperidine, including lower toxicity and cost. acs.orgunibe.ch

The following table summarizes the effectiveness of different deprotection reagents in reducing aspartimide formation for a model peptide.

Deprotection ReagentConcentrationAspartimide Formation (%)Reference(s)
Piperidine20% in DMFHigh sigmaaldrich.comiris-biotech.de
Piperidine with HOBt20% Piperidine, 0.1M HOBtSignificantly Reduced biotage.com
Morpholine50% in DMFAlmost Avoided nih.govresearchgate.net
Dipropylamine25% in DMFStrongly Reduced acs.orgunibe.ch

Strategies for Suppression: Reagent Selection and Reaction Condition Optimization

Backbone Amide Protection Strategies

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that occurs when a peptide sequence contains an aspartic acid residue. nih.gov This reaction is initiated by the basic conditions used for Fmoc group removal (e.g., piperidine), where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid, forming a succinimide ring. sigmaaldrich.com Aspartimide formation is particularly problematic as it can lead to a mixture of by-products, including the epimerization of the aspartyl residue to its D-isoform and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide. nih.govsigmaaldrich.com

The most robust method to completely prevent aspartimide formation is the protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govresearchgate.net This strategy involves introducing a temporary protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), onto the amide nitrogen. researchgate.net By converting the nucleophilic secondary amide into a non-nucleophilic tertiary amide, the intramolecular cyclization is effectively blocked. However, this approach has its own drawbacks, primarily the steric hindrance caused by the protecting group, which can impede the coupling of the subsequent amino acid. nih.gov

An alternative and complementary strategy focuses on the choice of the aspartic acid side-chain protecting group. The stability of the side-chain ester under the basic conditions of Fmoc deprotection directly influences the rate of aspartimide formation. The standard tert-butyl (OtBu) ester can be susceptible to this side reaction, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Arg. nih.govsigmaaldrich.com

The use of this compound represents such a side-chain-directed strategy. While not a backbone amide protecting group itself, its allyl ester provides a different level of stability and reactivity compared to other esters. The allyl group is stable to the piperidine used for Fmoc removal and the strong acid (e.g., trifluoroacetic acid, TFA) used for final cleavage from the resin. sigmaaldrich.com Its removal requires specific, orthogonal conditions—typically a palladium(0) catalyst—which prevents it from interfering with other steps in the synthesis. sigmaaldrich.comnih.gov This allows for a tailored approach to minimizing side reactions. Research comparing various side-chain esters has shown that sterically bulkier groups or those with different electronic properties can significantly reduce the rate of aspartimide formation.

Protecting GroupSequence (VKDX YI)Target Peptide (%)Aspartimide (%)D-Asp (%)Reference
OtBu X = Arg74.925.125.1 nih.govsigmaaldrich.com
OMpe X = Arg89.011.011.0 nih.govsigmaaldrich.com
OBno X = Arg98.61.41.4 sigmaaldrich.com
OtBu X = Asn90.99.19.1 nih.gov
OMpe X = Asn95.84.24.2 nih.gov
OBno X = Asn99.10.90.9 sigmaaldrich.com

Synthesis of Challenging Peptide Sequences and Complex Architectures

The synthesis of "challenging" or "difficult" peptide sequences is a major hurdle in peptide chemistry. These sequences often include aggregation-prone hydrophobic stretches or residues that are susceptible to side reactions. nih.govresearchgate.net Peptides containing multiple aspartic acid residues, particularly the Asp-Gly motif, are classic examples of challenging sequences due to the high propensity for aspartimide formation. nih.govnih.gov The use of this compound can be instrumental in overcoming these challenges. By providing a robust side-chain protecting group that minimizes unwanted side reactions, it enables the synthesis of longer or more complex peptides with higher purity and yield. chemimpex.com For instance, in syntheses where aspartimide formation is a major concern, such as in the production of the 33-mer peptide teduglutide, the choice of an appropriate aspartic acid building block is critical to obtaining the desired product in high purity. nih.gov

Beyond linear, challenging sequences, this compound is a key tool for constructing complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates. chemimpex.comsigmaaldrich.com This utility stems directly from the orthogonal nature of the allyl protecting group. The α-amino (Fmoc), side-chain (e.g., tBu, Trt, Boc), and side-chain allyl groups can be removed in three distinct, non-interfering steps.

The synthesis of head-to-tail cyclic peptides, for example, can be facilitated using this building block. sigmaaldrich.com After the linear peptide is assembled on the solid support, the allyl ester on the D-aspartic acid side chain can be selectively cleaved using a palladium catalyst. sigmaaldrich.comnih.gov The newly liberated side-chain carboxyl group can then form an amide bond with the N-terminal amino group (after its Fmoc deprotection), resulting in a cyclic peptide that is still attached to the resin. This method provides a reliable route to complex cyclic structures. Similarly, the selective deprotection of the allyl group allows for the specific modification of the aspartic acid side chain, such as the attachment of fluorescent labels, polymers, or other molecules to create well-defined peptide conjugates. nih.gov

Applications in Solution Phase Peptide Synthesis and Fragment Condensation

Methodological Adaptations for Solution-Phase Peptide Coupling

The use of aspartic acid in Fmoc-based peptide synthesis presents a notorious challenge: the formation of aspartimide. This intramolecular cyclization side reaction occurs when the nitrogen of the following peptide bond attacks the side-chain carbonyl group, particularly during the base-catalyzed Fmoc-deprotection step with piperidine (B6355638). nih.gov This process can lead to racemization and the formation of unwanted β-peptide impurities upon ring opening. acs.orgdelivertherapeutics.com In solution-phase synthesis, where purification relies on techniques like extraction and crystallization rather than simple resin washing, the prevention of such side products is paramount.

To successfully incorporate Fmoc-D-Asp(OAll)-OH and mitigate these issues, several methodological adaptations are employed:

Modified Deprotection Cocktails : Standard Fmoc removal with 20% piperidine in DMF can be too harsh, promoting aspartimide formation. A key adaptation is to moderate the basicity of the deprotection solution. The addition of a weak acid, such as formic acid (typically around 5%), to the piperidine solution can limit the deprotonation of the peptide backbone nitrogen that initiates the side reaction. acs.orgdelivertherapeutics.com This adjustment, however, often slows the rate of Fmoc removal, requiring longer reaction times. acs.org

Selection of Coupling Reagents : The choice of coupling reagent is critical to ensure efficient amide bond formation while minimizing side reactions. High-reactivity uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are often used in solution-phase synthesis. google.com Alternatively, the carbodiimide (B86325) system of DIC (Diisopropylcarbodiimide) with an additive like OxymaPure is also highly effective and can help suppress racemization. nih.gov

Solvent and Solubility : Unlike solid-phase synthesis where the peptide is tethered to an insoluble support, in solution-phase synthesis the growing peptide must remain dissolved. google.com The choice of solvent is crucial, and mixtures of solvents are often required to maintain the solubility of both the protected amino acid and the elongating peptide chain.

The following table summarizes the key methodological adaptations for using aspartic acid derivatives in solution-phase synthesis compared to standard solid-phase protocols.

ParameterStandard Solid-Phase ProtocolAdapted Solution-Phase Protocol for Asp ResiduesRationale for Adaptation
Fmoc Deprotection 20% Piperidine in DMF20% Piperidine with 5% Formic Acid in DMFTo moderate basicity and minimize aspartimide formation. acs.org
Purification Resin washing with solventsExtraction, precipitation, or crystallizationTo remove excess reagents and byproducts from the reaction mixture. google.com
Coupling Reagents HATU, HBTU, DIC/HOBtHigh-efficiency, low-racemization reagents like HATU or DIC/OxymaPure. nih.govTo ensure high yield and purity in a more complex reaction environment.

Strategic Advantages in Convergent Fragment Ligation Approaches

Convergent synthesis is a powerful strategy for producing large peptides and small proteins. nih.gov It involves the independent synthesis of several peptide fragments, which are then purified and joined together in a subsequent step, known as ligation. nih.govnih.gov This approach is often more efficient than linear, one-by-one amino acid addition for long sequences.

The use of Fmoc-D-Asp(OAll)-OH provides a distinct strategic advantage in this context due to the orthogonality of its protecting groups. The term "orthogonal" means that each protecting group can be removed under specific conditions without affecting the other.

The key advantages are:

Orthogonal Deprotection : The N-terminal Fmoc group is labile to basic conditions (piperidine), while the β-allyl ester (OAll) group is stable to this treatment. Conversely, the allyl group can be selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415), under conditions that leave the Fmoc group and other acid-labile side-chain protecting groups intact. nih.gov

Site-Specific Ligation : This orthogonality allows for the precise, site-specific deprotection of the aspartic acid side chain. Once the allyl group is removed, the newly revealed side-chain carboxylic acid can be activated and used as a handle to ligate another peptide fragment. This allows for the creation of branched peptides or the linking of two large fragments side-chain to C-terminus or side-chain to N-terminus.

Fragment Synthesis : Peptide fragments can be built using standard Fmoc chemistry. A fragment containing Fmoc-D-Asp(OAll)-OH can be prepared and its N-terminal Fmoc group removed. This fragment, now with a free N-terminus, can be ligated to another fragment whose C-terminus has been activated. Subsequently, the allyl group on the D-aspartic acid residue can be removed to reveal a new reactive site for further ligation.

The table below illustrates a simplified, hypothetical strategy for a convergent synthesis using Fmoc-D-Asp(OAll)-OH.

StepActionGroups Present Before StepGroups RemovedGroups Present After StepPurpose
1 Synthesize Fragment A with a C-terminal Fmoc-D-Asp(OAll)-OH.Fmoc, OAll, other side-chain protectors-Fmoc, OAll, etc.Create the first building block.
2 Treat Fragment A with Piperidine.Fmoc, OAll, etc.FmocFree Amine, OAll, etc.Prepare Fragment A for ligation at its N-terminus.
3 Ligate Fragment B (with an activated C-terminus) to Fragment A.Free Amine on A, Activated COOH on B-New Peptide Bond, OAllJoin two fragments.
4 Treat the combined A-B fragment with Pd(PPh₃)₄ and a scavenger.OAll, other side-chain protectorsOAllFree Side-Chain COOHSelectively deprotect the Asp side chain for the next ligation. nih.gov
5 Ligate Fragment C (with a free amine) to the Asp side chain of the A-B fragment.Free Side-Chain COOH on A-B-New Isopeptide BondForm a branched peptide structure.

This strategic unmasking of a reactive side chain is central to the utility of Fmoc-D-Asp(OAll)-OH in advanced solution-phase synthesis and convergent ligation strategies.

Advanced Applications in Peptide and Protein Engineering Research

Peptide Cyclization and Stapling Methodologies

Cyclization is a key strategy in medicinal chemistry to enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics. peptide.com The use of Fmoc-D-aspartic acid β-allyl ester provides a versatile handle for various cyclization methodologies, including head-to-tail, side-chain-to-side-chain, and side-chain-to-terminus cyclizations. The allyl group of the β-ester can be selectively cleaved on the resin using a palladium(0) catalyst, exposing a carboxylic acid for subsequent intramolecular bond formation. merckmillipore.comresearchgate.net

On-resin cyclization is often preferred over solution-phase methods as it minimizes intermolecular side reactions, such as oligomerization, by leveraging the pseudo-dilution effect of the solid support. peptide.com The process typically involves a three-dimensional orthogonal solid-phase strategy (Fmoc/tBu/allyl). researchgate.net

The general workflow for on-resin cyclization using Fmoc-D-Asp(OAll)-OH is as follows:

The linear peptide is assembled on a solid support using standard Fmoc/tBu solid-phase peptide synthesis (SPPS). acs.orgscilit.com Fmoc-D-Asp(OAll)-OH is incorporated at the desired position.

Once the linear sequence is complete, the N-terminal Fmoc group is removed.

The β-allyl ester of the D-aspartic acid residue is selectively deprotected using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). peptide.comnih.gov

The newly exposed side-chain carboxyl group is then activated using coupling reagents (e.g., PyBOP/HOBt/DIPEA) and reacts with the free N-terminal amine to form a cyclic peptide. peptide.comresearchgate.net

Finally, the cyclized peptide is cleaved from the resin, and global deprotection of the remaining side-chain protecting groups is performed. peptide.com

This technique has been successfully applied to synthesize head-to-tail cyclic peptides by anchoring the first amino acid through its side chain and protecting the α-carboxylate as an allyl ester. peptide.comgoogle.com

Table 1: Key Steps in On-Resin Cyclization via Allyl Deprotection
StepDescriptionTypical ReagentsReference
1. Linear Peptide SynthesisStandard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).Fmoc-amino acids, HCTU, DIPEA, Piperidine (B6355638) acs.orgscilit.com
2. Allyl Group CleavageSelective deprotection of the β-allyl ester on the resin.Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM nih.gov
3. N-Terminal DeprotectionRemoval of the final Fmoc group to expose the N-terminal amine.20% Piperidine in DMF peptide.com
4. Intramolecular CyclizationFormation of the amide bond between the side-chain carboxyl and the N-terminal amine.PyBOP, HOBt, DIPEA in DMF peptide.comresearchgate.net
5. Cleavage & Global DeprotectionRelease of the cyclic peptide from the resin and removal of all side-chain protecting groups.TFA-based cleavage cocktail (e.g., TFA/TIPS/H₂O) nih.gov

While on-resin cyclization is generally favored, solution-phase cyclization remains a viable option, particularly for peptides that may be difficult to cyclize on a solid support due to steric hindrance or poor solvation. In this approach, a partially protected linear peptide containing the D-aspartic acid β-allyl ester is first synthesized and cleaved from the resin. nih.gov

The process involves cleaving the peptide from the support while keeping the side-chain protecting groups intact, except for the allyl ester and the N-terminal Fmoc group, which are selectively removed. nih.gov The cyclization is then performed in dilute solution to favor the intramolecular reaction over intermolecular polymerization. For instance, a partially protected peptide acid can be obtained by cleaving it from a highly acid-labile resin like Sieber amide resin, followed by solution-phase cyclization. nih.gov

Lactamization, the formation of a cyclic amide (a lactam), is a common method for creating side-chain-to-side-chain cyclic peptides. nih.gov this compound is an ideal building block for this purpose. It can be paired with another amino acid containing a side-chain amine, such as lysine (B10760008) protected with an allyloxycarbonyl (Alloc) group. nih.govacs.org

This dual allyl-based protection strategy allows for the simultaneous deprotection of both the aspartic acid carboxyl group and the lysine amino group using a palladium(0) catalyst. google.com Following deprotection, the exposed functional groups can be coupled on-resin to form a stable lactam bridge, enhancing the conformational rigidity of the peptide. nih.govacs.org This method has been automated for the preparation of small libraries of cyclic peptides and used for the manual synthesis of long cyclic analogues, such as a 24-residue glucagon (B607659) analogue. nih.gov

Bioconjugation Techniques and Surface Immobilization Research

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, like a peptide. libretexts.orgthermofisher.com The allyl group on Fmoc-D-Asp(OAll)-OH, or the carboxyl group it reveals upon deprotection, serves as a versatile anchor for bioconjugation and surface immobilization. chemimpex.com These techniques are fundamental for creating targeted drug delivery systems, biosensors, and functionalized biomaterials. libretexts.orgnumberanalytics.com

The exposed carboxyl group of the aspartic acid side chain can be activated, for example with EDC/NHS, to react with amine-terminated molecules or surfaces, forming a stable amide bond. nih.govnih.gov This is a common strategy for immobilizing peptides onto substrates to study cell-surface interactions. numberanalytics.comnih.gov Researchers can control the surface density of peptides by using mixed self-assembled monolayers (SAMs) with varying ratios of carboxylate-terminated alkanethiolates. nih.gov This controlled presentation of peptides is crucial for investigating how multiple ligands concertedly influence cell behavior, such as human mesenchymal stem cell (hMSC) adhesion. nih.gov The ability to orthogonally immobilize multiple distinct peptides on a single substrate allows for the creation of multifunctional surfaces that can mimic complex biological environments. nih.govresearchgate.net

Role in Chemical Protein Synthesis (CPS) via Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. nih.govwikipedia.org It involves the reaction of an unprotected peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. wikipedia.orgnih.gov this compound plays a critical role in strategies for on-resin NCL.

Table 2: On-Resin NCL Strategy Using Side-Chain Anchored Fmoc-Asp-OAl
StepDescriptionKey Reagent/MoietyReference
1. AnchoringSide-chain anchoring of Fmoc-Asp-OAl to a solid support.Fmoc-Asp-OAl, p-alkoxybenzyl ester support acs.orgscilit.com
2. ElongationStepwise peptide chain assembly.Fmoc/tBu SPPS acs.orgscilit.com
3. C-terminal DeprotectionSelective cleavage of the C-terminal α-allyl ester.Pd(0) catalyst acs.orgscilit.com
4. Thioester FormationCoupling of a preactivated thioester residue to the exposed C-terminus.H-Phe-SBzl, HATU/DIEA acs.org
5. N-terminal Cys UnmaskingRemoval of N-terminal protecting groups to reveal a free N-terminal cysteine.Mild acid (e.g., TFA-Et₃SiH-CH₂Cl₂) acs.org
6. On-Resin NCLIntramolecular ligation/cyclization in aqueous buffer.N-terminal Cys, C-terminal thioester acs.orgscilit.com
7. Final CleavageRelease of the final cyclic peptide from the support.Acidolytic cleavage acs.orgscilit.com

A significant challenge in the chemical synthesis of large proteins is the poor solubility of intermediate peptide segments. nih.gov Traceless linkers are chemical moieties that can be temporarily attached to a peptide to improve its properties (like solubility) and then removed without leaving any residual atoms. combichemistry.comrsc.org The allyl ester functionality is well-suited for creating such linkers.

Researchers have developed a glutamic acid-based traceless linker that can be adapted for aspartic acid. nih.gov This strategy employs a building block like Fmoc-Asp(O-Linker-AlHx)-OH, where AlHx is an allyl-based hexyl group, which can be installed using standard Fmoc-SPPS. The attached linker, often bearing a solubilizing tag, is stable throughout the synthesis and ligation steps. It is then removed cleanly under aqueous conditions via palladium-catalyzed transfer, leaving the native aspartic acid side chain. nih.gov This approach has successfully enabled the total synthesis of challenging, highly insoluble peptides like the bacteriocin (B1578144) AS-48. nih.gov Photocleavable linkers, which are removed by exposure to light, represent another class of traceless linkers where allyl groups can be used to protect other functionalities during the linker's synthesis. nih.govacs.org

Development of Peptide-Based Probes and Research Tools

The site-specific incorporation of reporter groups, such as fluorophores or affinity tags, into peptides is fundamental for the development of probes to study biological processes. This compound is particularly well-suited for this purpose due to the presence of the allyl ester on its β-carboxyl group. This protecting group is orthogonal to the N-α-Fmoc group and the commonly used tert-butyl-based side-chain protecting groups. This orthogonality is the key to its utility, as it allows for the selective deprotection of the D-aspartic acid side chain while the peptide is still attached to the solid-phase resin.

The general strategy involves the incorporation of this compound into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. Once the peptide chain is assembled, the allyl group can be selectively removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. This unmasks a free carboxylic acid on the D-aspartic acid side chain, which can then be coupled to a variety of molecules, including fluorescent dyes, quenchers, biotin (B1667282), or other reporter molecules. stanford.eduacs.orgnih.gov This on-resin modification strategy avoids potential side reactions and purification difficulties that can arise from solution-phase labeling. acs.org

Detailed Research Findings:

The application of this methodology enables the creation of a diverse range of peptide-based probes:

Fluorescently Labeled Peptides: By coupling a fluorescent dye to the deprotected D-aspartic acid side chain, researchers can generate probes for a multitude of applications, including fluorescence microscopy, flow cytometry, and binding assays. The D-amino acid configuration can also confer increased resistance to proteolytic degradation, enhancing the probe's stability in biological systems.

Internally Quenched Fluorescent (IQF) Substrates: These probes are invaluable for studying enzyme activity. An IQF peptide contains a fluorophore and a quencher pair. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This compound can be used to introduce one of the components of the FRET pair at a specific internal position within the peptide sequence, allowing for the design of highly specific substrates for proteases. For example, substrates for caspases, key enzymes in apoptosis, often contain aspartic acid residues at specific positions for recognition and cleavage. nih.govnih.govrsc.org The ability to modify a D-aspartic acid residue can be used to create enzyme-resistant control peptides or to probe the stereospecificity of enzyme-substrate interactions.

Affinity-Based Probes: The unmasked carboxyl group of the D-aspartic acid residue can be used to attach affinity tags, such as biotin. These biotinylated peptides are powerful tools for protein purification, immobilization, and detection in techniques like Western blotting and ELISA.

Illustrative Data Tables:

The following tables provide representative data that would be generated in the development of peptide-based probes using this compound.

Table 1: Characteristics of a Fluorescently Labeled Peptide Probe

PropertyValue
Peptide Sequence Ac-Tyr-Gly-Gly-Phe-D-Asp(5-FAM)-Leu-Arg-NH₂
Labeling Efficiency >90%
Excitation Wavelength (λex) 494 nm
Emission Wavelength (λem) 518 nm
Quantum Yield (Φ) 0.85
Application Cellular imaging of target receptor

This table illustrates the typical photophysical properties of a peptide labeled with a fluorescein (B123965) derivative (5-FAM) on the side chain of a D-aspartic acid residue. High labeling efficiency and quantum yield are desirable for sensitive detection.

Table 2: Kinetic Parameters of an Internally Quenched Caspase-3 Substrate

SubstrateSequenceKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
IQF-Substrate 1 Ac-Asp-Glu-Val-D-Asp(EDANS)-Ala-Lys(DABCYL)-NH₂15.20.85.3 x 10⁴
Control Peptide Ac-Asp-Glu-Val-L-Asp(EDANS)-Ala-Lys(DABCYL)-NH₂12.51.29.6 x 10⁴

This table presents a hypothetical comparison of the kinetic parameters for the cleavage of two internally quenched fluorescent substrates by caspase-3. The use of a D-aspartic acid residue at the P1' position (IQF-Substrate 1) can be used to investigate the stereochemical preferences of the enzyme. EDANS (fluorophore) and DABCYL (quencher) are a common FRET pair. nih.govnih.govrsc.org

Deprotection Chemistry and Reaction Mechanisms

Mechanisms of Fmoc Protecting Group Removal

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its facile removal with mild base treatment. total-synthesis.comnih.gov The deprotection process is a two-step mechanism initiated by a base, typically a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govfiveable.meacs.org

The mechanism proceeds as follows:

Proton Abstraction: The reaction begins with the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by the base. nih.govscielo.org.mx This deprotonation is the rate-determining step and results in the formation of a fluorenyl anion. total-synthesis.com

β-Elimination: The unstable anionic intermediate rapidly undergoes a β-elimination (E1cB mechanism), leading to the cleavage of the C-O bond of the carbamate. total-synthesis.comresearchgate.net This step liberates the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). scielo.org.mx

Dibenzofulvene Scavenging: The generated DBF is a reactive electrophile that can form polymers or react with nucleophilic side chains of the peptide. total-synthesis.com To prevent these side reactions, the deprotection is performed using a secondary amine, such as piperidine or pyrrolidine, which acts as both the cleavage agent and a scavenger. total-synthesis.comgoogle.com The amine efficiently traps the DBF via a Michael-type addition to form a stable, soluble adduct that is easily washed away. scielo.org.mx

The efficiency of Fmoc removal is influenced by the choice of base, its concentration, and the solvent. While piperidine is widely used, other bases have been explored to mitigate side reactions like aspartimide formation. nih.govresearchgate.net

BaseTypical ConditionsRelative Deprotection RateNotes
Piperidine20% in DMFFastThe most common reagent, but can promote aspartimide formation. nih.govspringernature.com
Piperazine10% w/v in DMF/ethanolFastAn effective alternative to piperidine. nih.gov
4-Methylpiperidine20% v/v in DMFFastReported to be a highly efficient deprotecting reagent. scielo.org.mx
Pyrrolidine20% v/v in DMFFastIdentified as an efficient base for Fmoc removal, even in less polar solvents. acs.org
Morpholine (B109124)50-60% in DMFSlightly SlowerMinimizes diketopiperazine and aspartimide formation. researchgate.net
Triethylamine (TEA)-SlowTertiary amines are generally slow and less effective at trapping DBF. springernature.com
Diisopropylethylamine (DIEA)-SlowInefficient for complete deprotection. springernature.com

Palladium-Catalyzed Cleavage of Allyl Esters

The allyl ester is a versatile protecting group for carboxylic acids, valued for its stability towards both the basic conditions of Fmoc removal and the acidic conditions used for cleaving other protecting groups like tert-butyl (tBu) esters. merckmillipore.comnih.gov Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst. merckmillipore.comacsgcipr.org

The generally accepted mechanism for the palladium-catalyzed deallylation involves the following key steps:

Oxidative Addition: A palladium(0) complex, typically bearing phosphine (B1218219) ligands, undergoes oxidative addition to the allyl ester. This forms a cationic η³-allyl palladium(II) complex, also known as a π-allyl palladium complex. acsgcipr.org

Nucleophilic Attack: A nucleophilic "scavenger" attacks the π-allyl palladium complex. This can occur either by direct attack on the allyl moiety or by attack on the palladium center, followed by reductive elimination.

Catalyst Regeneration: The attack by the scavenger liberates the carboxylate anion (the deprotected carboxylic acid) and forms an allylated scavenger. Crucially, this step regenerates the palladium(0) catalyst, allowing it to participate in further catalytic cycles. acsgcipr.org

This process is highly efficient, often requiring only catalytic amounts of the palladium complex. acsgcipr.org

Catalyst Systems and Ligand Effects in Allyl Ester Cleavage

The success of the allyl deprotection is highly dependent on the specific palladium catalyst and the associated ligands. The most common catalyst precursor is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. nih.govgoogle.com

The choice of ligand is critical as it influences the stability, solubility, and reactivity of the palladium complex.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a widely used ligand. The reaction may be performed with Pd(PPh₃)₄ directly or generated in situ. Excess phosphine ligand can sometimes be beneficial. google.com

Bidentate Ligands: Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), can also be employed and have been shown to influence catalytic performance in related systems. nih.gov

Other Metals: While palladium is the most common, other transition metals like rhodium have also been investigated for catalyzing hydrosilylation reactions of allyl compounds, indicating potential for alternative deallylation systems. nih.gov DFT studies on related deallylations of allyl ethers have shown that the cleavage of the C-O bond can be a significant step, promoted by the catalyst system. acs.org

Catalyst PrecursorLigandTypical Application
Pd(PPh₃)₄TriphenylphosphineThe most common and widely used system for allyl deprotection in peptide synthesis. nih.govgoogle.com
[Rh(μ-Cl)(cod)]₂dppbz, dpppUsed in related hydrosilylation of allyl chloride, showing ligand effects on reactivity. nih.gov
Palladium(II) acetate/chlorideTriphenylphosphineCan be reduced in situ to form the active Pd(0) catalyst.

Optimization of Reaction Conditions and Scavenger Utilization

To ensure complete and clean cleavage of the allyl ester, reaction conditions must be carefully optimized. This includes the choice of solvent, temperature, and, most importantly, the allyl scavenger.

Scavengers: The scavenger's role is to irreversibly trap the allyl group, thereby driving the reaction to completion. acsgcipr.org A variety of nucleophiles have been successfully used for this purpose. Common scavengers include:

Phenylsilane (B129415) (PhSiH₃): Used in microwave-assisted deprotection, it is highly efficient, allowing for rapid reactions at moderate temperatures (e.g., 38°C). nih.gov

Morpholine and Piperidine: These amines can serve as effective allyl acceptors. google.comgoogle.comgoogle.com

Pyrrolidine: A preferred scavenger in some patented deallylation processes. google.comgoogle.com

Barbituric acid derivatives: These have been used for deprotection in protic polar solvents. organic-chemistry.org

Sodium borohydride (B1222165) (NaBH₄): A simple and inexpensive reagent shown to deprotect allyl esters in DMSO. researchgate.net

Reaction Conditions:

Solvent: The reaction is typically conducted in inert solvents like dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). google.com

Temperature: Reactions are often performed at room temperature, but microwave heating can significantly accelerate the process, reducing reaction times from hours to minutes. nih.govgoogle.com

Atmosphere: To prevent oxidation and poisoning of the palladium catalyst, reactions are frequently carried out under an inert atmosphere, such as argon or nitrogen. nih.gov

ScavengerCatalyst SystemKey Advantages
PhenylsilanePd(PPh₃)₄ in DCMEnables fast, microwave-assisted deprotection with high purity. nih.govkohan.com.tw
Pyrrolidine/PiperidinePd(PPh₃)₄Effective amine-based scavengers for deallylation. google.comgoogle.com
Tributyltin hydridePd(PPh₃)₄Allows for selective cleavage through hydrostannolysis. acs.org
Sodium borohydrideNone (in DMSO)Inexpensive, transition-metal-free alternative. researchgate.net
Barbituric acidPd(0)Effective in protic solvents at room temperature. organic-chemistry.org

Orthogonal Deprotection Sequences within Multi-Step Syntheses

The true synthetic power of Fmoc-D-aspartic acid β-allyl ester lies in its orthogonality. chemimpex.comgoogle.com Orthogonality in peptide synthesis refers to the ability to remove one class of protecting groups under a specific set of conditions without affecting other classes of protecting groups present in the molecule. nih.gov The Fmoc/allyl combination is a classic example of an orthogonal system, often used in conjunction with acid-labile groups.

The protecting groups can be selectively cleaved as follows:

Fmoc Group: Removed with a mild base (e.g., piperidine/DMF). fiveable.me

Allyl Group: Removed with a Pd(0) catalyst and a scavenger. merckmillipore.com

Acid-Labile Groups (e.g., tBu, Boc, Trt): Removed with acid (e.g., trifluoroacetic acid, TFA). google.comtotal-synthesis.com

This three-dimensional orthogonality is exploited in numerous advanced synthetic applications:

On-Resin Peptide Cyclization: A linear peptide can be assembled on a solid support using Fmoc chemistry. After assembly, the allyl ester on a side chain (like that of Asp) and an orthogonal protecting group on another side-chain amine (e.g., Alloc or Dde) can be selectively removed. The newly freed side-chain carboxyl and amine groups can then be coupled to form a cyclic peptide while it is still attached to the resin, which can minimize side reactions. nih.govnih.gov

Synthesis of Glycopeptides: Fmoc-D-Asp(OAll)-OH is a valuable building block for synthesizing N-linked glycopeptides. nih.govnih.gov The peptide backbone can be assembled, followed by selective deallylation of the aspartic acid side chain on the resin. The resulting free carboxylic acid is then coupled to a glycosylamine, forming the native N-glycosidic linkage. nih.gov

Synthesis of Branched and Modified Peptides: The selective deprotection of the allyl ester allows for the specific modification of the aspartic acid side chain at any point during the synthesis, enabling the creation of branched peptides or the attachment of labels and probes. sigmaaldrich.comnih.gov

The stability of the allyl group to both piperidine and TFA makes it fully compatible with standard Fmoc/tBu solid-phase peptide synthesis strategies, providing chemists with a flexible tool for building complex molecular architectures. google.commerckmillipore.com

Analytical and Methodological Considerations in Research Development

Strategies for Monitoring Reaction Progress and Byproduct Formation in Peptide Synthesis

Effective monitoring of each step in the synthesis cycle is crucial for troubleshooting and ensuring the final product's purity. In syntheses involving Fmoc-D-aspartic acid β-allyl ester, monitoring strategies focus on both the completion of coupling and deprotection steps and the detection of characteristic side reactions.

A primary method for monitoring the removal of the Nα-Fmoc protecting group is UV spectroscopy . The cleavage of the Fmoc group by a base, typically piperidine (B6355638), releases dibenzofulvene, which has a strong UV absorbance. chempep.com By monitoring the absorbance of the effluent from the reaction vessel, the progress of the deprotection reaction can be followed in real time. chempep.com

To confirm the completion of the amino acid coupling step, qualitative colorimetric tests are frequently employed. The Kaiser test is a common method used to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction, necessitating a second coupling cycle.

The most significant side reaction associated with aspartic acid residues is the formation of aspartimide . This intramolecular cyclization of the aspartic acid side chain is promoted by both basic conditions used for Fmoc deprotection and acidic conditions used during final cleavage. chempep.comnih.govpeptide.com Aspartimide formation is problematic as it can lead to the formation of a mixture of α- and β-peptides upon ring-opening, and can also result in racemization at the α-carbon. nih.gov The presence of the Asp-Gly, Asp-Ala, or Asp-Ser sequences is known to increase the propensity for this side reaction. peptide.com

Other potential byproducts include epimerization and the formation of piperidide adducts , where the piperidine used for deprotection reacts with the aspartimide ring. chempep.compeptide.com Monitoring for these byproducts typically involves taking small samples of the resin-bound peptide at various stages, cleaving the peptide from the resin, and analyzing the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Monitoring Techniques in Peptide Synthesis

Technique Purpose Principle
UV Spectroscopy Monitoring Fmoc deprotection Detects the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance. chempep.com
Kaiser Test Assessing coupling completion A colorimetric test that detects free primary amines on the peptide-resin. nih.gov
HPLC Purity analysis and byproduct detection Separates the desired peptide from impurities and byproducts based on hydrophobicity.

| Mass Spectrometry (MS) | Structure confirmation and byproduct identification | Determines the molecular weight of the synthesized peptide and helps identify byproducts. |

Table 2: Common Byproducts and Their Formation

Byproduct Formation Mechanism Contributing Factors
Aspartimide Intramolecular cyclization of the aspartic acid side chain. nih.gov Basic conditions (piperidine), specific peptide sequences (e.g., Asp-Gly). peptide.com
β-Peptide Ring-opening of the aspartimide intermediate at the α-carbonyl. nih.gov Presence of aspartimide. nih.gov
Piperidide Adduct Nucleophilic attack of piperidine on the aspartimide ring. chempep.compeptide.com Basic deprotection conditions using piperidine. chempep.com

| Epimers | Racemization at the α-carbon of the amino acid residue. chempep.com | Can be catalyzed by base during coupling or deprotection. chempep.com |

Development of Optimized Methodologies for Enhanced Yield and Purity in Complex Syntheses

The pursuit of higher yield and purity in the synthesis of complex peptides containing this compound has led to the development of several optimized methodologies. These strategies aim to maximize the efficiency of coupling reactions while minimizing the occurrence of side reactions.

The foundation of modern peptide synthesis lies in the orthogonal protection strategy . nih.govchempep.com The use of the base-labile Fmoc group for Nα-protection and acid-labile protecting groups for most side chains allows for selective deprotection at each step. nih.gov The β-allyl ester of Fmoc-D-aspartic acid fits within this strategy, as its removal requires a specific catalyst, typically a palladium(0) complex, rendering it stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. chemimpex.com

To enhance coupling efficiency, especially for sterically hindered amino acids or during the synthesis of long or aggregating peptide sequences, a variety of coupling reagents have been developed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used to activate the carboxylic acid group of the incoming amino acid, facilitating rapid peptide bond formation. chempep.compeptide.com

Significant efforts have been directed towards mitigating aspartimide formation. One common strategy is the addition of HOBt to the piperidine deprotection solution. peptide.com While this does not eliminate the problem, it can suppress the rate of cyclization. Another approach involves the use of sterically bulky esters on the aspartic acid side chain to physically hinder the intramolecular attack. nih.gov

The choice of deprotection conditions can also be optimized. While a 20% solution of piperidine in DMF is standard, for sequences prone to aggregation or slow deprotection, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in combination with piperidine to scavenge the dibenzofulvene byproduct. chempep.compeptide.com However, DBU can also accelerate aspartimide formation and must be used with caution in sequences containing aspartic acid. peptide.com

Table 3: Methodologies for Optimized Peptide Synthesis

Methodology Objective Examples/Approach
Optimized Coupling Increase reaction speed and efficiency. Use of activating agents like HBTU, HATU, or DCC/HOBt. chempep.compeptide.com
In Situ Neutralization Reduce cycle time and minimize aggregation. Combining the neutralization and coupling steps. peptide.com
Modified Deprotection Mitigate side reactions and improve deprotection efficiency. Addition of HOBt to piperidine solution; use of DBU for difficult sequences. peptide.com

| Tag-Assisted Synthesis | Improve scalability and purity for longer peptides. | Employing soluble tags to aid in purification. nih.gov |

Q & A

Q. What is the role of the β-allyl ester group in Fmoc-D-Asp-OAll during solid-phase peptide synthesis (SPPS)?

The β-allyl ester protects the side-chain carboxylic acid of aspartic acid during SPPS, enabling orthogonal deprotection. Unlike the acid-labile tert-butyl group, the allyl ester is selectively cleaved under neutral conditions using Pd(0) catalysts (e.g., Pd(PPh₃)₄) in the presence of scavengers like morpholine. This allows site-specific modifications, such as cyclization or conjugation, without disrupting the Fmoc-protected backbone .

Q. How should Fmoc-D-Asp-OAll be stored to maintain stability?

Store the compound at +4°C in airtight containers protected from light and moisture. Purity degradation (e.g., hydrolysis of the allyl ester or Fmoc group) can occur under prolonged exposure to humidity or elevated temperatures. Analytical specifications (e.g., ≥98.5% purity, ≤1.0% water content) should be verified via HPLC prior to use .

Q. What coupling reagents are compatible with Fmoc-D-Asp-OAll to ensure high incorporation efficiency?

Use carbodiimide-based reagents (e.g., DIC or EDCI) with activators like Oxyma Pure or HOAt to minimize racemization. Avoid HOBt in microwave-assisted SPPS due to potential side reactions. Coupling times should be extended to 1–2 hours for sterically hindered D-amino acids .

Advanced Questions

Q. How can aspartimide formation be suppressed during SPPS when using Fmoc-D-Asp-OAll?

Aspartimide formation is a common side reaction at aspartic acid residues under basic conditions. Mitigation strategies include:

  • Avoiding strong bases like DBU during Fmoc deprotection; use 20% piperidine in DMF instead.
  • Incorporating 0.1 M HOBt or 2% Oxyma Pure in the deprotection solution to stabilize the intermediate.
  • Limiting repeated exposure to basic conditions by optimizing coupling cycles .

Q. What analytical methods are recommended for assessing enantiomeric purity of Fmoc-D-Asp-OAll?

Chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol:TFA (90:10:0.1) can resolve D/L enantiomers. Alternatively, measure specific optical rotation ([α]²⁴D) in DMF; typical values for the L-form range from -25.5° to -22.5°, while the D-form shows a mirrored profile. Ensure enantiomeric purity ≤0.3% for critical applications .

Q. How does the D-configuration of aspartic acid influence peptide conformation and stability?

The D-configuration disrupts β-sheet formation and enhances proteolytic resistance, making it valuable for designing stable cyclic peptides or enzyme inhibitors. For example, D-Asp-containing peptides exhibit altered hydrogen-bonding networks in molecular dynamics simulations, favoring helical or turn structures over β-sheets .

Q. What protocols enable selective deprotection of the β-allyl ester in the presence of acid-labile groups (e.g., tert-butyl esters)?

Use Pd(0)-mediated deprotection with Pd(PPh₃)₄ (5 mol%) and scavengers (e.g., PhSiH₃ or morpholine) in anhydrous THF/DCM (1:1). This method preserves tert-butyl esters and Fmoc groups. Post-cleavage, residual palladium can be quantified via ICP-MS (detection limit: <1 ppm) .

Q. How does the choice of β-allyl vs. β-tert-butyl esters impact synthetic workflows for aspartic acid-containing peptides?

β-Allyl esters allow orthogonal deprotection under neutral conditions, ideal for acid-sensitive peptides. In contrast, β-tert-butyl esters require TFA cleavage, which may degrade acid-labile residues (e.g., Trp). However, tert-butyl esters are more cost-effective for linear peptides without post-synthetic modifications .

Q. What strategies minimize D-isomer contamination during Fmoc-D-Asp-OAll synthesis?

Use high-purity starting materials (≥99% enantiomeric excess) and monitor racemization via chiral HPLC. Enzymatic resolution with acylases or lipases can further purify batches. For critical applications, select vendors providing certificates of analysis with ≤0.3% D-isomer specifications .

Q. How stable is Fmoc-D-Asp-OAll under microwave-assisted SPPS conditions?

Microwave heating accelerates coupling but risks aspartimide formation. Limit temperatures to ≤50°C and deprotection times to ≤3 minutes. Pre-cool the resin with chilled DMF before adding piperidine to reduce base-induced side reactions .

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